molecular formula C15H20N2O4 B2751106 2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 866157-69-9

2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2751106
CAS No.: 866157-69-9
M. Wt: 292.335
InChI Key: OFVUTKIAPUBETB-UHFFFAOYSA-N
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Description

2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Scientific Research Applications

Electrocatalytic Synthesis

One noteworthy application is in the field of electrocatalytic synthesis. A study by Vafajoo et al. (2014) describes the efficient electrocatalytic multicomponent assembly of derivatives of this compound. The research outlines a mild and efficient procedure for obtaining 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through the transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile. This process occurs under neutral conditions by electrolysis in an undivided cell, highlighting the compound's role in facilitating organic synthesis reactions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Synthesis in Aqueous Media

Another study by Shi et al. (2006) focused on the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media. This synthetic method is praised for its good yields, minimal pollution, simplicity, and environmental friendliness, showcasing the compound's versatility in different synthetic environments (Shi, Yu, Zhuang, & Wang, 2006).

Combinatorial Chemistry

Kumaravel and Vasuki (2009) have demonstrated the compound's utility in combinatorial chemistry by developing a catalyst-free library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction. This method underscores the compound's contribution to creating diverse chemical libraries for potential applications in drug discovery and development (Kumaravel & Vasuki, 2009).

Anticancer Activity

The compound and its derivatives have also been investigated for potential anticancer activities. El-Agrody et al. (2020) synthesized a series of derivatives and assessed their in vitro anticancer activity against various cancer cell lines. Some derivatives exhibited excellent antitumor activity, demonstrating the compound's potential in medicinal chemistry and cancer therapy (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Green Chemistry

Finally, the compound's applications extend to green chemistry, where methods for its synthesis emphasize environmental sustainability. For instance, El-Maghraby (2014) reported the synthesis of substituted chromene derivatives, including those related to the compound , utilizing Rochelle salt as a novel green catalyst. This approach aligns with the principles of green chemistry by reducing harmful byproducts and energy consumption (El-Maghraby, 2014).

Properties

IUPAC Name

2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-6,8-dihydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-14(2)5-9(18)11-10(6-14)21-12(17)8(7-16)15(11,3)13(19)20-4/h13,19H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVUTKIAPUBETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C)C(O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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